2-Propylvaleryl chloride

Description

The exact mass of the compound 2-Propylvaleryl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propylvaleryl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylvaleryl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITHYUDHKJKJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183583 | |

| Record name | 2-Propylvaleryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2936-08-5 | |

| Record name | 2-Propylpentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2936-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylvaleryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylvaleryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylvaleryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLVALERYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQT2TYW2PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Propylvaleryl Chloride: Properties, Synthesis, and Applications in Drug Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-propylvaleryl chloride. Also known as valproyl chloride, this reactive chemical intermediate is the acyl chloride derivative of the well-established pharmaceutical agent, valproic acid. Its high reactivity makes it an indispensable reagent for the synthesis of novel valproic acid derivatives, prodrugs, and analogs aimed at enhancing therapeutic efficacy, modifying pharmacokinetic profiles, and exploring new pharmacological activities. This document provides an in-depth exploration of its physicochemical properties, validated synthesis protocols, analytical characterization methods, and critical applications in modern drug discovery.

Section 1: Core Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's properties are foundational to its effective and safe use in any research or development setting. 2-Propylvaleryl chloride is a colorless to light yellow liquid known for its pungent odor and high reactivity, particularly with nucleophiles such as water.

Key Identifiers and Properties

The fundamental properties and identifiers for 2-propylvaleryl chloride are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-propylpentanoyl chloride | [1] |

| Synonyms | 2-Propylvaleryl chloride, Valproyl chloride, Dipropylacetyl chloride | [1][2] |

| CAS Number | 2936-08-5 | [2][3] |

| Molecular Formula | C₈H₁₅ClO | [1][2][3] |

| Molecular Weight | 162.66 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 0.95 g/cm³ | [4] |

| Boiling Point | 70-72 °C at 11 Torr | [4] |

| Flash Point | 68-70 °C at 10 mmHg | [4] |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene); reacts with water and alcohols. | [5] |

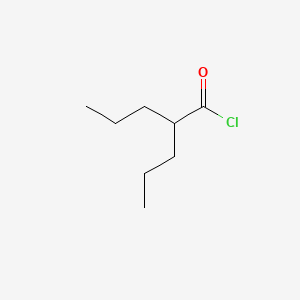

Figure 1: 2D Chemical Structure

Caption: 2D structure of 2-propylpentanoyl chloride.

Section 2: Synthesis of 2-Propylvaleryl Chloride

The primary and most efficient method for preparing 2-propylvaleryl chloride is the direct chlorination of its parent carboxylic acid, valproic acid. This conversion leverages common chlorinating agents, with the choice of reagent often dictated by reaction scale, desired purity, and the nature of the downstream application.

Causality in Reagent Selection

-

Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification as they can be easily removed from the reaction mixture. A catalytic amount of N,N-dimethylformamide (DMF) is often required to facilitate the reaction.[6]

-

Oxalyl Chloride ((COCl)₂): Often preferred for smaller-scale or more sensitive syntheses.[7] It reacts under milder conditions, and all byproducts (CO, CO₂, and HCl) are gaseous, leading to a very clean reaction profile and straightforward workup. This cleanliness is critical when the resulting acyl chloride is used immediately in a subsequent step without purification.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol is adapted from methodologies used in the synthesis of valproic acid derivatives for preclinical studies.[7] It represents a self-validating system where the successful formation of the product is confirmed before its use in subsequent reactions.

Materials:

-

Valproic Acid (VPA)

-

Oxalyl Chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ice/water bath

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve valproic acid (1.0 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice/water bath.

-

Causality: This initial cooling is crucial to moderate the exothermic reaction between the carboxylic acid and oxalyl chloride, preventing potential side reactions and degradation of the product.

-

-

Reagent Addition: Add oxalyl chloride (1.2-1.5 eq.) dropwise to the stirred solution over 10-15 minutes. Vigorous gas evolution will be observed.

-

Causality: The slow, dropwise addition ensures the reaction rate is controlled. The excess oxalyl chloride ensures the complete conversion of the valproic acid.

-

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of methyl valproate.

-

Solvent Removal: Once the reaction is complete, remove the solvent and any remaining volatile reagents in vacuo using a rotary evaporator.

-

Product Isolation: The resulting crude 2-propylvaleryl chloride, a clear oil, is typically of sufficient purity (>95%) to be used directly in the next synthetic step without further purification.

Synthesis Workflow Diagram

Sources

- 1. 2-Propylvaleryl chloride | C8H15ClO | CID 76240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-Propylvaleryl chloride | SIELC Technologies [sielc.com]

- 4. echemi.com [echemi.com]

- 5. vandemark.com [vandemark.com]

- 6. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 2-Propylvaleryl Chloride

Introduction

2-Propylvaleryl chloride, also known as 2-propylpentanoyl chloride, is a reactive acyl chloride derived from the anticonvulsant drug valproic acid. Its utility as a chemical intermediate in the synthesis of various pharmaceutical agents and fine chemicals necessitates stringent quality control and structural verification. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 2-propylvaleryl chloride. The focus is on the practical application and interpretation of the spectral data, offering researchers and drug development professionals a comprehensive reference for structural elucidation and purity assessment.

Molecular Structure and Physicochemical Properties

2-Propylvaleryl chloride (C8H15ClO) possesses a branched aliphatic backbone with a reactive acid chloride functional group. This structure dictates its characteristic spectral features.

-

IUPAC Name: 2-propylpentanoyl chloride[1]

-

CAS Number: 2936-08-5[1]

-

Molecular Formula: C₈H₁₅ClO[1]

-

Molecular Weight: 162.66 g/mol [1]

-

Appearance: Colorless to light yellow clear liquid

-

Boiling Point: 132 °C[2]

The molecule's structure, with its various proton and carbon environments, gives rise to distinct and predictable spectroscopic signatures.

Caption: Chemical structure of 2-Propylvaleryl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-propylvaleryl chloride in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-protic organic molecules due to its excellent solubilizing properties and a single, easily identifiable solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon environment.

-

A longer relaxation delay (5 seconds) and a larger number of scans (>512) are typically required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of 2-propylvaleryl chloride is characterized by overlapping multiplets in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl chloride group.

| Assigned Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Terminal) | ~0.9 | Triplet | 6H |

| -CH₂- (Alkyl Chain) | ~1.2-1.7 | Multiplet | 8H |

| α-CH (alpha to C=O) | ~2.5-2.8 | Multiplet | 1H |

-

Expertise & Experience: The α-proton is the most downfield signal in the aliphatic region due to its proximity to the deshielding carbonyl chloride group. The significant overlap of the methylene (-CH₂-) protons creates a complex multiplet that is often difficult to fully resolve without advanced 2D NMR techniques. The two terminal methyl groups are chemically equivalent and appear as a single triplet, integrating to 6 protons.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

| Assigned Carbon | Chemical Shift (ppm) |

| C=O (Carbonyl) | ~175 |

| α-C (alpha to C=O) | ~55-60 |

| -CH₂- (Alkyl Chain) | ~20-40 |

| CH₃ (Terminal) | ~14 |

-

Expertise & Experience: The carbonyl carbon is the most downfield signal, typically appearing around 175 ppm, a characteristic region for acyl chlorides. The α-carbon is also significantly downfield compared to the other sp³ hybridized carbons due to the inductive effect of the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For 2-propylvaleryl chloride, the most prominent feature is the carbonyl stretch.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As 2-propylvaleryl chloride is a liquid, the spectrum is most conveniently acquired "neat" (undiluted). A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal. The latter is often preferred for its simplicity and speed.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the mid-IR range from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to obtain a high-quality spectrum.

-

Acquire a background spectrum of the clean, empty accessory before running the sample to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

IR Spectral Data Interpretation

The IR spectrum is dominated by absorptions corresponding to the aliphatic C-H bonds and the highly characteristic C=O bond of the acyl chloride.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2870-2960 | C-H (sp³) | Alkyl C-H stretching |

| ~1800 | C=O | Acyl chloride carbonyl stretch |

| ~1465 | C-H | Alkyl C-H bending |

-

Trustworthiness: The most diagnostic peak in the IR spectrum is the strong, sharp absorption band around 1800 cm⁻¹ . This high frequency for a carbonyl stretch is a hallmark of an acyl chloride, distinguishing it from other carbonyl-containing compounds like ketones (~1715 cm⁻¹), aldehydes (~1725 cm⁻¹), and carboxylic acids (~1710 cm⁻¹). The higher frequency is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens and stiffens the C=O double bond. The presence of this band provides very strong evidence for the acyl chloride functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to piece together the molecular structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile compound like 2-propylvaleryl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is the most common method. EI is a "hard" ionization technique that causes extensive fragmentation, providing a rich fragmentation pattern that acts as a molecular fingerprint.

-

Mass Analysis: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Mass Spectrum Data Interpretation

The molecular ion peak (M⁺) for 2-propylvaleryl chloride is expected at m/z 162 (for the ³⁵Cl isotope) and m/z 164 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. However, the molecular ion of aliphatic acyl chlorides is often weak or absent due to rapid fragmentation.

| m/z Value | Proposed Fragment | Significance |

| 127 | [M - Cl]⁺ | Loss of a chlorine radical |

| 57 | [C₄H₉]⁺ | Propyl or butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

-

Expertise & Experience: The fragmentation of 2-propylvaleryl chloride is driven by the cleavage of bonds adjacent to the carbonyl group and charge stabilization. The loss of the chlorine radical to form the acylium ion ([M - Cl]⁺) at m/z 127 is a very common and diagnostically important fragmentation pathway for acyl chlorides. Subsequent fragmentation of this acylium ion or other parts of the molecule leads to the formation of stable alkyl cations, such as the propyl cation at m/z 43. The base peak (most intense peak) is often an alkyl fragment, such as m/z 57, which corresponds to a stable secondary carbocation.

Caption: Proposed key fragmentation pathways for 2-Propylvaleryl chloride in EI-MS.

Conclusion

The comprehensive spectral analysis of 2-propylvaleryl chloride through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy unequivocally identifies the critical acyl chloride functional group via its characteristic high-frequency C=O stretch, and mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques offer a robust analytical workflow for any researcher, scientist, or drug development professional working with this important chemical intermediate, ensuring its identity and purity in synthetic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76240, 2-Propylvaleryl chloride. Retrieved from [Link]1]

-

NIST (National Institute of Standards and Technology). Chemistry WebBook. Data for various acyl chlorides. Retrieved from [Link].

Sources

Technical Procurement & Handling Guide: 2-Propylvaleryl Chloride

Primary CAS: 2936-08-5 Synonyms: Valproyl Chloride; 2-Propylpentanoyl Chloride; Dipropylacetyl Chloride Chemical Formula: C₈H₁₅ClO Molecular Weight: 162.66 g/mol [1][2][3]

Executive Summary

2-Propylvaleryl chloride (Valproyl chloride) is the critical electrophilic intermediate in the synthesis of Valproic Acid (VPA) derivatives, including the anticonvulsants Valpromide and Valnoctamide. Unlike the stable parent acid, this acyl chloride is a moisture-sensitive, corrosive liquid that requires rigorous exclusion of humidity during procurement, storage, and handling.

This guide addresses the discrepancy often found in procurement databases where "2-Propylvaleryl chloride" is conflated with its parent acid or sodium salts. It provides a validated framework for sourcing high-purity (>98%) reagents, verifying their quality via morpholine titration, and deploying them in amide coupling reactions under inert conditions.

Note on CAS Registry: While the user query references CAS 18956-62-2, the standard commercial identifier for 2-Propylvaleryl chloride is CAS 2936-08-5 . Researchers should cross-reference the InChI Key (PITHYUDHKJKJNQ-UHFFFAOYSA-N) to ensure the correct chemical identity regardless of the vendor's internal registry number.

Chemical Profile & Critical Specifications[3][4][5]

To ensure reproducibility in drug development workflows (e.g., histone deacetylase inhibitor synthesis), the starting material must meet specific impurity thresholds.

Critical Specification Table

| Parameter | Specification | Technical Rationale |

| Purity (GC) | ≥ 98.0% | Lower purity often indicates hydrolysis to Valproic Acid, which is unreactive in nucleophilic acyl substitutions without coupling agents. |

| Appearance | Clear, Colorless to Light Yellow | Darkening (brown/orange) indicates polymerization or significant decomposition. |

| Free Acid Content | ≤ 1.0% | High free acid content skews stoichiometry in amide couplings. |

| Thionyl Chloride | < 0.1% | Residual chlorinating agent from synthesis; can cause side reactions with amine nucleophiles. |

| Boiling Point | ~170–172°C | Verification of physical constant; vacuum distillation recommended if BP deviates. |

Supplier Landscape & Sourcing Strategy

Procurement should be stratified based on the development phase. Do not rely on "aggregators" who do not hold stock.

Tier 1: Validated Catalog Suppliers (R&D Scale)

For quantities < 1kg. High reliability, Certificate of Analysis (CoA) provided.

-

Sigma-Aldrich (Merck): Product typically listed as "2-Propylpentanoyl chloride" or "Valproyl chloride".

-

Grade: Synthesis Grade (98%).

-

Packaging: Sure/Seal™ bottles (critical for maintaining anhydrous conditions).

-

-

TCI Chemicals: Product P0824.

-

Thermo Scientific (Alfa Aesar):

-

Stock: US/Europe based stock often allows faster shipping than Asian-based synthesizers.

-

Tier 2: Bulk & Custom Synthesis (Pilot/GMP Scale)

For quantities > 1kg. Requires vendor auditing.

-

Sourcing Directive: For bulk scale, request a "Use Test" sample. Commercial synthesis of Valproyl chloride typically involves the reaction of Valproic acid with Thionyl Chloride (

) or Oxalyl Chloride. -

Impurity Risk: Bulk lots must be screened for Phosphorus (if

was used) and Sulfur (if

Quality Control (QC) Framework

A Certificate of Analysis is insufficient for moisture-sensitive acyl chlorides. You must validate the "Active Acyl Content" upon receipt.

Protocol: Morpholine Titration for Acyl Chloride Content

Standard acid-base titration fails because it cannot distinguish between the Acyl Chloride and the Free Acid (hydrolysis product). The Morpholine method specifically targets the active electrophile.

Principle:

-

Reaction:

-

Titration: The unreacted morpholine is back-titrated with standard strong acid.

Step-by-Step Methodology:

-

Reagent Prep: Prepare 0.5N Morpholine in dry Methanol. Prepare 0.5N HCl standard solution.

-

Blank: Titrate 20.0 mL of the Morpholine solution with 0.5N HCl to a Methyl Red endpoint. Record volume (

). -

Sample: Weigh ~1.0 g of 2-Propylvaleryl chloride (

) into a flask containing 20.0 mL of the Morpholine solution. -

Reaction: Swirl and let stand for 5–10 minutes (reaction is rapid and exothermic).

-

Titration: Titrate the mixture with 0.5N HCl to the same endpoint (

). -

Calculation:

QC Decision Logic (Visualized)

Figure 1: Quality Control Decision Tree for incoming Acyl Chloride reagents.

Technical Application: Valpromide Synthesis

Context: The conversion of Valproic Acid to Valpromide via the acid chloride is a classic drug synthesis workflow.

Reaction Scheme

Detailed Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Charging: Add 2-Propylvaleryl chloride (10.0 mmol, 1.63 g) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath.

-

Amidation:

-

Option A (Gas): Bubble anhydrous ammonia gas through the solution for 30 mins.

-

Option B (Aqueous - Schotten-Baumann): Add 28%

(excess) dropwise while vigorously stirring. Note: The biphasic nature requires rapid stirring.

-

-

Workup: Quench with water. Separate the organic layer.[4] Wash with 1N HCl (to remove unreacted amines), then saturated

(to remove unreacted acid), and finally Brine. -

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from n-hexane/ethyl acetate if necessary (Valpromide MP: ~125-126°C).

Synthesis Pathway Visualization

Figure 2: Mechanistic pathway from Valproic Acid to Valpromide via the Acid Chloride intermediate.

Safety & Handling Directives

Hazard Class: Corrosive (Skin Burns/Eye Damage), Reacts Violently with Water.

-

The "White Smoke" Sign: Upon opening the bottle, the formation of white fumes indicates the reaction of the chloride with atmospheric moisture to form HCl gas. This is normal for high-purity material but necessitates working in a fume hood.

-

Quenching Spills: Do not add water directly to a spill. Cover with dry lime, sand, or soda ash to neutralize the acid generated before cleanup.

-

Storage: Store at +2°C to +8°C under Argon. Parafilm is insufficient; use electrical tape or heat-shrink bands over the cap to prevent moisture ingress.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76240, 2-Propylvaleryl chloride. Retrieved from [Link]

- Bhattacharya, A., et al. (1986).Acyl Chloride Formation and Amidation. Journal of Chemical Education.

- U.S. Patent 5,101,070.Process for preparing valproic acid and derivatives. (Describing the industrial synthesis and impurity profiles of VPA precursors).

Sources

- 1. 2-N-Propyl-N-valeroyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-N-Propyl-N-valeroyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Propylvaleryl chloride | C8H15ClO | CID 76240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]

- 5. metrohm.com [metrohm.com]

- 6. 2-Propylvaleryl Chloride | 2936-08-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. info.gfschemicals.com [info.gfschemicals.com]

The Synthetic Utility of 2-Propylvaleryl Chloride: A Technical Guide for Organic Chemists and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Propylvaleryl chloride, a key acylating agent and a pivotal intermediate in the synthesis of a variety of organic molecules, most notably derivatives of the established anticonvulsant drug, Valproic Acid. We will delve into the core reactivity of this branched-chain acyl chloride, detailing its application in the formation of amides, esters, and other functionalities. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only established protocols but also the underlying mechanistic principles and strategic considerations essential for its effective and safe utilization in a laboratory setting.

Introduction: The Significance of 2-Propylvaleryl Chloride

2-Propylvaleryl chloride, also known as dipropylacetyl chloride or valproyl chloride, is the acyl chloride derivative of Valproic Acid (2-propylpentanoic acid).[1] Valproic acid itself is a widely prescribed medication for the treatment of epilepsy, bipolar disorder, and migraines.[1] The conversion of the carboxylic acid to the more reactive acyl chloride unlocks a broader range of synthetic transformations, enabling the facile introduction of the 2-propylpentanoyl moiety into various molecular scaffolds. This is of particular interest in medicinal chemistry, where the modification of the valproate structure is a key strategy for developing novel therapeutic agents with improved efficacy, reduced toxicity, or altered pharmacokinetic profiles.[1][2]

The branched nature of the propyl groups flanking the carbonyl imparts specific steric and electronic properties to the molecule, influencing its reactivity and the stability of its derivatives. Understanding these characteristics is paramount for its successful application in complex organic synthesis.

Core Reactivity and Mechanistic Considerations

As an acyl chloride, the reactivity of 2-propylvaleryl chloride is dominated by the electrophilic nature of the carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[3]

General Mechanism of Nucleophilic Acyl Substitution

The fundamental reaction pathway involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the new acylated product.[3]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Propylvaleryl Chloride

Introduction

2-Propylvaleryl chloride, also known as 2-Propylpentanoyl chloride or Valproyl Chloride, is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals[1][2]. Its utility is derived directly from the reactivity of the acyl chloride functional group, which allows for the efficient formation of esters, amides, and other derivatives[3][4]. However, this same reactivity makes the compound susceptible to degradation, posing significant challenges for its long-term storage and handling.

This guide provides an in-depth analysis of the factors governing the stability of 2-Propylvaleryl chloride. Moving beyond a simple recitation of storage conditions, we will explore the fundamental chemical principles and degradation pathways that dictate proper handling protocols. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive and scientifically grounded understanding to ensure the integrity and purity of this vital chemical intermediate.

Section 1: Core Chemical Properties and Reactivity Profile

The behavior of 2-Propylvaleryl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride functional group. This makes it a prime target for nucleophilic attack, which is the root cause of its instability.

Physicochemical Characteristics

A summary of the key physical and chemical properties of 2-Propylvaleryl chloride is presented below. These data are essential for safe handling and for understanding its behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅ClO | [1] |

| Molecular Weight | 162.66 g/mol | [1] |

| CAS Number | 2936-08-5 | [5] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Boiling Point | 132 °C | [5] |

| Flash Point | 67 °C | [5] |

| Density | ~0.95 g/mL | [5] |

| Key Hazard | Moisture Sensitive, Corrosive | [2][6][7] |

The Acyl Chloride Functional Group: The Epicenter of Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids[4]. The strong electron-withdrawing effects of both the oxygen and chlorine atoms make the carbonyl carbon highly electron-deficient and thus extremely susceptible to attack by nucleophiles. This intrinsic reactivity is the cornerstone of its synthetic utility but also the primary driver of its degradation. The general reaction pathway is a nucleophilic acyl substitution, where a nucleophile adds to the carbonyl group, followed by the elimination of the chloride ion, a very good leaving group[8].

Section 2: The Primary Degradation Pathway: Hydrolysis

The single most critical factor affecting the stability of 2-Propylvaleryl chloride is its extreme sensitivity to moisture[2][6][7]. The reaction with water, or hydrolysis, is rapid, exothermic, and represents the most common degradation pathway encountered during storage and handling[9][10].

The Mechanism of Hydrolysis

The hydrolysis of 2-Propylvaleryl chloride proceeds via a nucleophilic addition-elimination mechanism[8]. A water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to yield 2-propylvaleric acid (valproic acid) and hydrogen chloride (HCl) gas[3][10].

Consequences of Uncontrolled Hydrolysis

The consequences of hydrolysis extend beyond simple loss of the active starting material.

-

Purity Degradation: The formation of 2-propylvaleric acid introduces a significant impurity that can complicate subsequent reactions and purification steps.

-

Corrosion: The generation of HCl gas creates a highly corrosive environment. This can damage storage containers, particularly those made of incompatible metals, and create safety hazards[1][5].

-

Pressure Buildup: In a tightly sealed container, the evolution of HCl gas can lead to a dangerous buildup of pressure, potentially causing the container to rupture[11]. This is why containers may develop pressure and must be opened carefully[11].

Section 3: Authoritative Protocols for Storage and Handling

Ensuring the long-term stability of 2-Propylvaleryl chloride is achievable through the strict implementation of protocols designed to mitigate the risks outlined above. The core principle is the absolute exclusion of water and other incompatible nucleophiles.

Recommended Storage Conditions

The following conditions are mandatory for maintaining the purity and stability of 2-Propylvaleryl chloride. The causality for each recommendation is explicitly stated.

| Parameter | Recommendation | Rationale (The "Why") | Source(s) |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | To displace atmospheric moisture and oxygen, preventing the primary hydrolysis pathway and potential oxidative side reactions. | [5][7] |

| Temperature | Store in a cool, dry, well-ventilated area. Recommended <15°C. | To reduce the kinetic rate of any potential degradation reactions and to minimize vapor pressure. | [3][5][12] |

| Container | Tightly sealed, original, corrosive-resistant container (e.g., glass or a container with a resistant inner liner). | To prevent ingress of atmospheric moisture and to withstand the corrosive nature of the acyl chloride and any potential HCl formation. | [5][13] |

| Light | Store in a dark place. | To prevent potential photochemically-induced decomposition pathways. | [5] |

Incompatible Materials

Due to its high reactivity, 2-Propylvaleryl chloride must be stored separately from a range of common laboratory chemicals. Contact with these substances can lead to vigorous or even violent reactions.

-

Amines and Bases: Reacts exothermically to form amides. Bases will neutralize the compound, often vigorously[2][9].

-

Strong Oxidizing Agents: Can lead to uncontrolled and potentially explosive reactions[7][9].

-

Metals: May be subject to corrosion, especially in the presence of trace moisture which generates HCl[1][5].

Section 4: A Self-Validating System for Quality and Stability Assessment

Trust in the quality of a reagent is paramount. The following protocols provide a system to verify the purity of 2-Propylvaleryl chloride upon receipt and to monitor its stability over time.

Protocol: Purity Determination by Gas Chromatography (GC)

Causality: GC is an ideal method for assessing purity as it separates the volatile 2-Propylvaleryl chloride from less volatile degradation products like 2-propylvaleric acid and potential anhydride impurities[3]. A single, sharp peak indicates high purity, while the appearance of secondary peaks is a quantitative measure of degradation.

Methodology:

-

Sample Preparation: Under an inert atmosphere (glove box or nitrogen-flushed hood), carefully prepare a dilute solution of the 2-Propylvaleryl chloride in a dry, inert solvent (e.g., anhydrous hexane or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID). A non-polar capillary column (e.g., DB-1 or equivalent) is typically suitable.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 275°C

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. High-quality material should exhibit a purity of >99.0%[5].

Protocol: Assay and Degradation by Titration

Causality: This two-part titration provides a direct measure of both the active acyl chloride content and the primary acidic degradation products. Argentometric titration quantifies the hydrolyzable chloride, providing an assay of the active ingredient. A separate acid-base titration quantifies total acidity (from HCl and 2-propylvaleric acid), indicating the extent of degradation.

Methodology: Argentometric Titration (Assay)

-

Sample Preparation: Accurately weigh a sample of 2-Propylvaleryl chloride and carefully hydrolyze it in a known volume of water or aqueous alcohol solution.

-

Titration: Titrate the resulting solution with a standardized solution of silver nitrate (AgNO₃) using a potentiometric endpoint or a suitable indicator (e.g., potassium chromate).

-

Calculation: The amount of silver nitrate consumed corresponds to the amount of chloride ions, which directly relates to the initial amount of 2-Propylvaleryl chloride. A purity of >98.0% is expected for high-quality material[5].

Methodology: Acid-Base Titration (Acidity)

-

Sample Preparation: Dissolve a accurately weighed sample in a suitable anhydrous solvent.

-

Titration: Titrate the solution with a standardized solution of a non-aqueous base (e.g., sodium methoxide in methanol) to a potentiometric endpoint.

-

Analysis: The result gives the total acidic content. This value can be tracked over time; an increase indicates ongoing hydrolysis and degradation.

Sources

- 1. 2-Propylvaleryl chloride | C8H15ClO | CID 76240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valeryl chloride | 638-29-9 [chemicalbook.com]

- 3. vandemark.com [vandemark.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. 2-Propylvaleryl Chloride | 2936-08-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. kscl.co.in [kscl.co.in]

- 7. fishersci.com [fishersci.com]

- 8. savemyexams.com [savemyexams.com]

- 9. VALERYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

Methodological & Application

Application Note: High-Efficiency Esterification of 2-Propylvaleryl Chloride

Abstract

This guide details the optimized protocols for the esterification of 2-Propylvaleryl chloride (Valproyl chloride), a key intermediate in the synthesis of Valproic Acid (VPA) prodrugs. Unlike linear acyl chlorides, 2-propylvaleryl chloride possesses significant steric bulk at the

Introduction & Chemical Context

2-Propylvaleryl chloride (VPC) is the acid chloride derivative of Valproic Acid, a widely used antiepileptic and histone deacetylase (HDAC) inhibitor. In drug development, esterification of VPA is a critical strategy to enhance lipophilicity (blood-brain barrier penetration) or reduce gastrointestinal irritation.

The Steric Challenge

The reactivity of VPC is governed by its geometry. The carbonyl carbon is flanked by a quaternary-like center containing a hydrogen and two propyl chains.

-

Linear Acyl Chlorides (e.g., Acetyl Chloride): Unhindered access for nucleophiles. Fast reaction at

. -

2-Propylvaleryl Chloride: The "cone of protection" created by the propyl chains hinders the approach of the alcohol nucleophile. Without catalysis, reactions with secondary alcohols are sluggish, often requiring elevated temperatures that promote the elimination of HCl to form 2-propylpent-1-en-1-one (a ketene) , a highly reactive impurity that leads to polymerization or side-products.

To overcome this, we utilize Nucleophilic Catalysis (DMAP) rather than simple base catalysis.

Mechanistic Insight: The DMAP Advantage

Standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) act primarily as proton scavengers (Brønsted bases). However, for VPC, we require a Lewis base that actively activates the carbonyl.

The Catalytic Cycle[1]

-

Activation: DMAP attacks the VPC carbonyl more rapidly than the alcohol due to its superior nucleophilicity and lack of steric bulk (planar pyridine ring).

-

Intermediate: This forms a highly reactive

-acylpyridinium salt .[1] This intermediate is more electrophilic than the free acid chloride because the positive charge on the nitrogen pulls electron density away from the carbonyl. -

Transfer: The alcohol attacks this activated intermediate.

-

Regeneration: DMAP is displaced (good leaving group) and regenerated by the auxiliary base (TEA).

Visualization: DMAP Catalytic Cycle

Figure 1: The DMAP catalytic cycle converts the sluggish acid chloride into a "Super-Active" amide intermediate, bypassing the steric barrier.

Experimental Protocols

Safety Pre-Check[2][3]

-

Hazards: VPC is corrosive (causes severe skin burns) and a lachrymator. It hydrolyzes violently with water to release HCl gas.

-

Controls: All operations must be performed in a fume hood. Glassware must be oven-dried. Use anhydrous solvents.

Protocol A: Standard Esterification (Primary Alcohols)

Best for: Simple alcohols (Methanol, Ethanol, Glycols).

Reagents:

-

2-Propylvaleryl Chloride (1.1 equiv)

-

Primary Alcohol (1.0 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)

Procedure:

-

Setup: Charge a round-bottom flask with the Alcohol and TEA in DCM under Nitrogen atmosphere. Cool to

. -

Addition: Add VPC dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes. Note: Exotherm is expected.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (Stain: PMA or KMnO4; VPC is not UV active, but esters may be).

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with 1M HCl (to remove TEA) and Brine. Dry over

Protocol B: High-Performance Esterification (Hindered Substrates)

Best for: Secondary alcohols, Phenols, or valuable API intermediates.

Reagents:

-

2-Propylvaleryl Chloride (1.2 – 1.5 equiv)

-

Substrate (Alcohol) (1.0 equiv)

-

DMAP (0.1 – 0.2 equiv) (Catalytic)

-

Triethylamine (2.0 equiv) (Auxiliary Base)

-

Dichloromethane (DCM) or Toluene (for higher temps)

Procedure:

-

Activation Mix: Dissolve the Alcohol, TEA, and DMAP in anhydrous DCM. Cool to

. -

Controlled Addition: Dilute VPC in a small volume of DCM. Add this solution dropwise to the reaction mixture.

-

Rationale: Dilution prevents local hotspots that favor ketene elimination.

-

-

Incubation:

-

Warm to RT and stir for 4 hours.

-

Checkpoint: If conversion is <50% after 4 hours, heat to reflux (

for DCM). The DMAP catalyst is stable at reflux.

-

-

Quench: Add 10% Citric Acid solution (preferred over HCl for acid-sensitive prodrugs).

-

Purification: Flash column chromatography is usually required to remove traces of Valproic anhydride (a common byproduct).

Optimization & Troubleshooting

Optimization Decision Matrix

Use this workflow to select the optimal conditions for your specific substrate.

Figure 2: Decision tree for selecting reaction conditions based on substrate sterics.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Steric hindrance prevents attack. | Switch to Protocol B (Add DMAP). Increase temp to reflux. |

| New Spot (Non-polar) | Ketene formation (Elimination). | Lower reaction temperature. Add VPC slower. Ensure base is not in large excess. |

| VPC Hydrolysis | Wet solvents or atmosphere. | Use freshly distilled DCM. Maintain strict |

| Product Racemization | Base-catalyzed proton abstraction. | Use DIPEA instead of TEA (non-nucleophilic). Reduce DMAP to 0.05 equiv. |

References

-

Steglich Esterification & DMAP Catalysis: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

Valproic Acid Prodrugs: Taha, M. O., et al. (2004). Synthesis and hydrolysis kinetics of valproic acid ester prodrugs. Chemical & Pharmaceutical Bulletin.

-

2-Propylvaleryl Chloride Safety Data: PubChem Compound Summary for CID 76240.

-

DMAP Mechanism Review: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition.

Sources

Application Note: Friedel-Crafts Acylation using 2-Propylvaleryl Chloride

Introduction & Strategic Significance

This application note details the protocol for the Friedel-Crafts acylation of aromatic substrates using 2-propylvaleryl chloride (also known as Valproyl Chloride ).

Scientific Context

2-Propylvaleryl chloride is the acid chloride derivative of Valproic Acid (VPA) , a widely used antiepileptic and mood-stabilizing drug. In modern drug discovery, this reagent is critical for synthesizing aroyl-valeric acid derivatives (valpropheres). These compounds are actively investigated for:

-

HDAC Inhibition: Aromatic ketones of VPA often exhibit enhanced Histone Deacetylase (HDAC) inhibitory activity compared to the parent acid.

-

Anticonvulsant Activity: Lipophilic aromatic moieties can improve blood-brain barrier (BBB) penetration.

-

Teratogenicity Reduction: Structural analogs are synthesized to dissociate the neurotrophic effects from VPA's known teratogenic risks.

Chemical Challenges

Unlike standard acetyl chloride, 2-propylvaleryl chloride possesses a "swallowtail" steric structure at the

-

Implication 1: Nucleophilic attack by the arene is slower than with unbranched acyl chlorides.

-

Implication 2: The resulting ketone-Lewis Acid complex is bulky, requiring careful solvent selection to prevent precipitation and stalling of the reaction.

Reaction Mechanism

The reaction proceeds via the generation of a resonance-stabilized acylium ion.[1][2] Due to the steric bulk of the propyl chains, the formation of the discrete acylium salt is favored over the donor-acceptor complex mechanism often seen with primary acyl chlorides.

Graphviz Diagram: Mechanistic Pathway

The following diagram illustrates the formation of the electrophile and the subsequent substitution.

Figure 1: Mechanistic pathway of Friedel-Crafts acylation using valproyl chloride. Note the critical hydrolysis step required to free the ketone from the aluminum complex.

Experimental Strategy

Reagent Selection Table

| Component | Recommended Reagent | Molar Eq. | Rationale |

| Electrophile | 2-Propylvaleryl Chloride | 1.0 | Limiting reagent (usually). |

| Substrate | Arene (e.g., Anisole, Benzene) | 1.1 - 5.0 | Slight excess prevents poly-acylation (though rare with acylation) and improves kinetics. |

| Catalyst | Aluminum Chloride (AlCl | 1.2 - 1.5 | CRITICAL: The product ketone complexes 1:1 with AlCl |

| Solvent | Dichloromethane (DCM) | N/A | Standard. Good solubility for acyl chlorides. |

| Alt. Solvent | 1,2-Dichloroethane (DCE) | N/A | Use if reflux (>40°C) is required for deactivated rings. |

Key Pre-requisites

-

Moisture Control: AlCl

is violently hygroscopic. All glassware must be flame-dried or oven-dried (120°C). -

Gas Trapping: The reaction generates stoichiometric HCl gas. An alkali trap (NaOH solution) or a fume hood scrubber is mandatory.

Detailed Protocol

Target: Synthesis of 4-Methoxyvalerophenone (Model Reaction using Anisole) Scale: 10 mmol

Phase 1: Preparation of the Acylating Agent

-

Equip a 100 mL three-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an HCl trap.

-

Flush the system with dry Nitrogen or Argon for 10 minutes.

-

Charge the flask with anhydrous AlCl

(1.60 g, 12 mmol, 1.2 eq). -

Add dry DCM (20 mL) to create a suspension. Cool to 0°C using an ice bath.[3]

-

Dropwise Addition: Add 2-propylvaleryl chloride (1.63 g, 10 mmol, 1.0 eq) dissolved in DCM (5 mL) via the addition funnel over 15 minutes.

-

Observation: The suspension will likely homogenize or change color (often yellow/orange) as the acylium complex forms. Stir for an additional 15 minutes at 0°C.

-

Phase 2: Acylation

-

Prepare the substrate solution: Anisole (1.19 g, 11 mmol, 1.1 eq) in DCM (5 mL).

-

Add the substrate solution dropwise to the acylium mixture at 0°C.

-

Note: For activated rings like anisole, the reaction is exothermic. Control the rate to prevent boiling.

-

-

Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Reaction Monitoring: Stir at RT for 2–4 hours.

-

TLC Check: Withdraw a mini-aliquot, quench in water/ethyl acetate. The acid chloride is unstable on silica; monitor the disappearance of the arene (if limiting) or the appearance of the UV-active ketone product.

-

For Deactivated Substrates (e.g., Chlorobenzene): If no reaction occurs after 2 hours, heat to reflux (40°C) for 1–3 hours.

-

Phase 3: Quenching & Workup (The "Hydrolysis" Step)

Safety Alert: This step is highly exothermic.

-

Prepare a beaker with 50 g of crushed ice mixed with 10 mL concentrated HCl . (Acid helps break the aluminum-oxygen bond).

-

Pour the reaction mixture slowly onto the ice/acid slurry with vigorous stirring.

-

Transfer to a separatory funnel. Separate the organic layer.[3]

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organic layers and wash sequentially with:

-

Water (1 x 30 mL)

-

Sat. NaHCO

(2 x 30 mL) – Removes residual acid/valproic acid. -

Brine (1 x 30 mL)

-

-

Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Yield Expectation: 75–90% for activated substrates; 40–60% for benzene/toluene.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of valproic acid aromatic derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination. | AlCl |

| Incomplete Reaction | Strong complexation. | Increase AlCl |

| Positional Isomers | Ortho/Para competition. | Due to the huge steric bulk of the 2-propylvaleryl group, para selectivity is usually very high (>95%). If ortho is seen, lower the temperature (-10°C). |

| Decarbonylation | Overheating. | Branched acid chlorides can lose CO to form alkyl chlorides if heated excessively with AlCl |

References

- Friedel-Crafts Acylation Mechanism & Scope Source: Sigma-Aldrich / Merck

-

Valproic Acid Deriv

- Title: Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile.

- Source: MDPI (Molecules 2021)

-

URL:[Link]

-

Synthesis of Valproic Acid Analogues

-

General Protocol for Hindered Acyl Chlorides

Sources

Introduction: The Strategic Importance of N-Acylation in Medicinal Chemistry

An Application Guide to the N-Acylation of Amines with 2-Propylvaleryl Chloride

The formation of an amide bond is one of the most fundamental and frequently utilized transformations in organic synthesis, particularly within the realm of drug discovery and development.[1] The acylation of amines to form N-acyl derivatives serves not only as a robust method for peptide synthesis but also as a critical strategy for modifying the physicochemical properties of pharmacologically active molecules.[2][3] Introducing an acyl group can profoundly influence a compound's lipophilicity, metabolic stability, membrane permeability, and binding interactions with its biological target.

2-Propylvaleryl chloride, also known as valproyl chloride, is the acyl chloride derivative of valproic acid, a well-established pharmaceutical agent. Its use in acylation allows for the introduction of the di-n-propylacetyl moiety, a branched, lipophilic group that can be strategically employed to enhance the drug-like properties of lead compounds. This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, safety considerations, and analytical validation for the acylation of primary and secondary amines with 2-propylvaleryl chloride.

Pillar 1: The Underlying Chemistry: A Nucleophilic Acyl Substitution Mechanism

The reaction between an amine and an acyl chloride like 2-propylvaleryl chloride is a classic example of nucleophilic acyl substitution.[4][5] The process is highly efficient due to the exceptional reactivity of the acyl chloride, where the carbonyl carbon is rendered highly electrophilic by the inductive effects of both the oxygen and chlorine atoms.

The mechanism proceeds in two principal stages:

-

Nucleophilic Addition: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-propylvaleryl chloride.[4][5] This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.[5]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as a good leaving group.[4]

A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. It serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[6][7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4] The final products are the N-acylated amine (the desired amide) and the hydrochloride salt of the base used (e.g., triethylammonium chloride).[4][8]

Pillar 2: A Validated Experimental Protocol

This protocol provides a generalized procedure for the acylation of a primary or secondary amine. Researchers should optimize stoichiometry and reaction times based on the specific reactivity of the amine substrate, which can be monitored by Thin-Layer Chromatography (TLC).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Amine Substrate | ≥98% | Various | Ensure dryness, especially for less reactive amines. |

| 2-Propylvaleryl Chloride | ≥97% | Various | Highly reactive with moisture. Handle under inert gas.[9] |

| Dichloromethane (DCM) | Anhydrous | Various | An excellent aprotic solvent for this reaction.[10] |

| Triethylamine (TEA) | ≥99.5% | Various | Distill from CaH₂ if necessary. Acts as an HCl scavenger.[10] |

| Hydrochloric Acid (HCl) | 1 M aq. | Various | For aqueous workup. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Various | For aqueous workup. |

| Brine (NaCl solution) | Saturated aq. | Various | For final wash to remove water. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Various | For column chromatography. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

-

Fume Hood: 2-Propylvaleryl chloride is corrosive and reacts with moisture to release HCl gas. All handling and reactions must be performed in a well-ventilated chemical fume hood.

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the acyl chloride.

-

Quenching: The addition of aqueous solutions during workup can be exothermic. Perform initial quenching slowly and with cooling.

Step-by-Step Methodology

-

Reaction Setup:

-

To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine substrate (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Add triethylamine (1.2 - 1.5 eq) to the solution.

-

Cool the flask to 0 °C using an ice-water bath.[11]

-

-

Acylation Reaction:

-

Slowly add 2-propylvaleryl chloride (1.1 eq) dropwise to the stirring solution of the amine and base over 10-15 minutes.[11][12] A white precipitate (triethylammonium chloride) will likely form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[13]

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC. Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) and visualize with an appropriate stain (e.g., ninhydrin for remaining amine or potassium permanganate). The reaction is complete upon the disappearance of the limiting amine starting material.

-

-

Aqueous Workup:

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (to remove excess TEA)

-

Saturated NaHCO₃ solution (to remove any remaining acid)

-

Brine

-

-

Separate the organic layer.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-acyl amine product.

-

Characterize the purified product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

FT-IR: To confirm the presence of the amide carbonyl group (typically ~1640-1680 cm⁻¹).

-

-

Pillar 3: Authoritative Grounding & Data Insights

The acylation of amines with acyl chlorides is a robust and widely applicable reaction. The conditions outlined above are a variation of the well-known Schotten-Baumann reaction, adapted for a non-aqueous aprotic solvent system. While generally high-yielding, the success of the reaction can depend on the nucleophilicity of the amine.

| Parameter | Primary Aliphatic Amines | Secondary Aliphatic Amines | Aromatic Amines (Anilines) |

| Relative Reactivity | High | Moderate | Low |

| Typical Temp. | 0 °C to RT | 0 °C to RT | RT to mild heating (40-50 °C) |

| Base | TEA, Pyridine, DIEA | TEA, Pyridine, DIEA | Pyridine, DMAP (catalyst) |

| Equivalents of Base | 1.1 - 2.0 | 1.1 - 2.0 | 1.1 - 2.0 |

| Common Issues | Potential for di-acylation if excess acyl chloride is used with primary amines possessing other nucleophilic sites. | Steric hindrance can slow the reaction rate. | Lower nucleophilicity may require longer reaction times or a catalyst.[14] |

| Expected Yield | >90% | 80-95% | 60-90% |

This procedure provides a reliable foundation for synthesizing a diverse range of N-acyl amines using 2-propylvaleryl chloride. By understanding the mechanism and carefully controlling the experimental conditions, researchers can effectively leverage this reaction to advance their synthetic chemistry and drug development programs.

References

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

- Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines.

-

Reddit. (2024, September 14). Acid chloride reaction with amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Kua, G. K. B., Nguyen, G. K. T., & Li, Z. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300672.

-

Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

- Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44–46.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propylvaleryl chloride. PubChem Compound Database. Retrieved from [Link]

-

Chemguide. (n.d.). Acyl chlorides with ammonia or primary amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. Retrieved from [Link]

-

DergiPark. (n.d.). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the purification, analysis, and handling of acyl carrier proteins. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Acylamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl. PMC. Retrieved from [Link]

-

YouTube. (2023, March 9). Acylations and Eliminations of Amines. Retrieved from [Link]

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides. Chemistry Education. Retrieved from [Link]

- Google Patents. (n.d.). Method to produce n-acyl amino acid surfactants.

Sources

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acylamides - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Propylvaleryl chloride | C8H15ClO | CID 76240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Amide Synthesis [fishersci.it]

- 14. m.youtube.com [m.youtube.com]

Application Note: Strategic Derivatization of Alcohols using 2-Propylvaleryl Chloride

Introduction & Strategic Rationale

In the analysis and synthesis of pharmacologically active compounds, the derivatization of hydroxyl groups is a critical step. While acetylation (using acetyl chloride) is common, it often fails to provide sufficient lipophilicity for complex separations or lacks the steric bulk required to stabilize sensitive substrates.

2-Propylvaleryl chloride (2-PVC) , the acid chloride of Valproic Acid (VPA), offers a distinct advantage. Its branched, aliphatic structure introduces a 2-propylpentanoyl moiety.

Why Choose 2-Propylvaleryl Chloride?

-

Enhanced Lipophilicity: The addition of an 8-carbon branched chain significantly increases the logP of the analyte, improving retention on C18 LC columns and volatility for GC analysis.

-

Steric Protection: The bulky "swallow-tail" structure at the

-carbon provides steric shielding to the ester linkage, making the resulting derivatives more resistant to enzymatic or hydrolytic cleavage than simple acetates. -

Pharmacological Relevance: This reaction is the core pathway for synthesizing valproic acid prodrugs (e.g., ester derivatives of VPA), essential in epilepsy drug development.

Chemical Mechanism & Steric Considerations

The Reaction Pathway

The derivatization proceeds via Nucleophilic Acyl Substitution .[1] Unlike linear acid chlorides, 2-PVC possesses significant steric hindrance at the carbonyl carbon due to the two propyl groups at the

-

Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon of 2-PVC.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: The chloride ion is expelled, reforming the carbonyl.

-

Deprotonation: The base (Pyridine/TEA) scavenges the acidic proton.

Critical Insight: The "Steric Wall"

Because 2-PVC is bulky, the rate of nucleophilic attack is kinetically slower than with acetyl chloride.

-

Implication: For secondary or tertiary alcohols, standard conditions will result in low yields.

-

Solution: The addition of 4-Dimethylaminopyridine (DMAP) is not optional; it is required to act as a hyper-nucleophilic acyl transfer catalyst.

Experimental Protocol

Materials & Reagents[1]

-

Substrate: Target Alcohol (1.0 equiv)

-

Reagent: 2-Propylvaleryl Chloride (1.2 - 1.5 equiv) [Store under Argon]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for ease of workup.

-

Base: Triethylamine (TEA) (2.0 equiv) or Pyridine.

-

Catalyst: DMAP (0.1 equiv).

-

Quench: Saturated NaHCO

.

Step-by-Step Methodology

Phase A: Preparation (Inert Atmosphere)

-

Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

-

Dissolve the Alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Add Triethylamine (2.0 equiv) .

-

Critical Step: Add DMAP (0.1 equiv) . Ensure it is fully dissolved.

Phase B: Acylation 5. Cool the mixture to 0°C in an ice bath to control the exotherm, although the steric bulk of 2-PVC mitigates violent reaction. 6. Add 2-Propylvaleryl Chloride (1.2 equiv) dropwise via syringe. 7. Allow the reaction to warm to room temperature (RT).

- Primary Alcohols: Stir for 2–4 hours.

- Secondary/Sterically Hindered Alcohols: Heat to reflux (40°C for DCM) and stir for 12–16 hours.

Phase C: Self-Validating Endpoint 8. TLC Monitoring: Spot the reaction mixture against the starting alcohol. The disappearance of the lower-Rf alcohol spot and appearance of a higher-Rf ester spot confirms progress. 9. Workup:

- Quench with saturated NaHCO

- Extract with DCM (3x).

- Wash organic layer with 1M HCl (to remove TEA/DMAP) followed by Brine.

- Dry over Na

Analytical Validation (Data & Interpretation)[2]

GC-MS Interpretation

Derivatives of 2-PVC show characteristic fragmentation patterns useful for identification.

| Feature | Observation | Mechanistic Cause |

| Retention Time | Significant Shift (+2 to +5 min vs. Acetates) | Increased MW (+126 Da) and interaction with non-polar stationary phase. |

| Base Peak | m/z 127 or m/z 144 | McLafferty Rearrangement characteristic of the valproyl moiety. |

| Molecular Ion | [M]+ often visible | Steric bulk stabilizes the molecular ion compared to linear esters. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Steric hindrance of substrate. | Increase Temp to reflux; Increase DMAP to 0.2 equiv. |

| Starting Material Remains | Moisture in solvent (Hydrolysis of 2-PVC). | Use freshly distilled DCM; Ensure Argon line is active. |

| New Impurity Peaks | Elimination of alcohol to alkene.[2] | Base concentration too high or Temp too high. Switch base to Pyridine (milder). |

Visualized Workflows

Reaction Mechanism & Process Flow

The following diagram illustrates the parallel logic of the chemical mechanism and the experimental workflow.

Caption: Workflow for the derivatization of alcohols using 2-Propylvaleryl Chloride, featuring decision logic for sterically hindered substrates.

References

-

PubChem. (n.d.).[3] 2-Propylvaleryl chloride (Compound Summary).[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.[1][6][7][8] Retrieved October 26, 2023, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Alcohols to Acid Chlorides - Chemistry Steps [chemistrysteps.com]

- 3. 2-Propylvaleryl Chloride | 2936-08-5 | TCI AMERICA [tcichemicals.com]

- 4. 2-Propylvaleryl chloride | C8H15ClO | CID 76240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Propylvaleryl Chloride | 2936-08-5 | TCI Deutschland GmbH [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mzinterpretation.com [mzinterpretation.com]

Application Notes & Protocols: The Strategic Use of 2-Propylvaleryl Chloride in Medicinal Chemistry

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Propylvaleryl chloride. It moves beyond simple procedural lists to provide in-depth scientific context, field-proven protocols, and the causal reasoning behind critical experimental choices.

Introduction: Activating a Privileged Scaffold

Valproic acid (VPA) is a cornerstone therapeutic agent, widely prescribed as an antiepileptic and mood stabilizer.[1] Its utility is also being explored in oncology, as it exhibits histone deacetylase (HDAC) inhibition.[2] However, VPA's clinical application is hampered by a relatively low potency and significant, albeit rare, side effects such as hepatotoxicity and teratogenicity.[1] This therapeutic ceiling has driven extensive research into developing "second-generation" VPA derivatives and prodrugs to enhance efficacy, improve the safety profile, and expand its therapeutic reach.[1][3]

A fundamental challenge in this endeavor is the inherent low reactivity of VPA's carboxylic acid group. To facilitate the creation of diverse analogs, such as amides and esters, this group must first be "activated." This is the principal role of 2-Propylvaleryl chloride (also known as Valproyl Chloride). By converting the hydroxyl moiety of the carboxylic acid to a highly reactive acyl chloride, it becomes an exceptional electrophile, primed for reaction with a wide array of nucleophiles. This guide details the synthesis, handling, and strategic application of this pivotal intermediate in the synthesis of novel VPA-based therapeutic candidates.

Reagent Profile: Physicochemical Data and Safety

Understanding the properties and hazards of 2-Propylvaleryl chloride is a non-negotiable prerequisite for its safe and effective use in any laboratory setting.

Physical and Chemical Properties

The key properties of 2-Propylvaleryl chloride are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2936-08-5 | [4] |

| Molecular Formula | C₈H₁₅ClO | [5] |

| Molecular Weight | 162.66 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 132 °C | [4] |

| Density | ~0.95 g/mL | [4] |

| Refractive Index | ~1.43 | [4] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, THF, Toluene). Reacts with protic solvents like water and alcohols. | [6] |

Safety and Handling: A Self-Validating System of Caution

2-Propylvaleryl chloride is a corrosive and moisture-sensitive reagent. A self-validating safety protocol involves not just wearing appropriate Personal Protective Equipment (PPE), but understanding the chemical reasoning for each precaution.

-

GHS Hazard Statements: H227 (Combustible liquid), H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage).[4]

-

Causality of Hazards: As an acyl chloride, it reacts exothermically with water (including moisture in the air or on skin) to generate corrosive hydrochloric acid (HCl) and valproic acid.[7] This hydrolysis is the root cause of its severe corrosive properties.

-

Mandatory Handling Protocols:

-

Inert Atmosphere: Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.

-